Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate (molecular formula: C₁₉H₁₅BrO₅, molecular weight: 403.23 g/mol) is a halogenated benzofuran derivative characterized by three key substituents:
- Acetyloxy group at position 3.
- Bromo at position 4.
- Phenyl at position 2.
Its physicochemical properties include a logP of 4.81, indicating high lipophilicity, and a polar surface area of 50.084 Ų, suggesting moderate hydrogen-bonding capacity . The compound is non-chiral (ACHIRAL) and has a collision cross-section (CCS) of 208.21 Ų for the [M+H]+ ion, as predicted by computational models .
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-3-23-19(22)17-13-9-16(24-11(2)21)14(20)10-15(13)25-18(17)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBVZESNBUQNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Acetylation: The acetyloxy group can be introduced through an acetylation reaction using acetic anhydride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Acetylation: Acetic anhydride and pyridine.
Esterification: Ethanol and a strong acid catalyst like sulfuric acid.
Major Products Formed
Substitution: Formation of substituted benzofuran derivatives.
Hydrolysis: Formation of 5-hydroxy-6-bromo-2-phenyl-1-benzofuran-3-carboxylic acid and acetic acid.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate depends on its interaction with specific molecular targets. The acetyloxy group can act as a leaving group in substitution reactions, while the bromine atom can participate in electrophilic aromatic substitution. The benzofuran core can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes.
Comparison with Similar Compounds
Substituent Variations at Position 5
The acetyloxy group at position 5 distinguishes this compound from other benzofuran derivatives. Key analogs include:
*Estimated based on structural analogs.
Key Observations :
Halogenation Patterns at Position 6
The bromo substituent at position 6 is conserved in most analogs. However, halogenation strategies vary:
Ester Group Modifications
The ethyl ester at position 3 contrasts with methyl esters in compounds like methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate ().
Biological Activity
Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate (CAS Number: 308295-36-5) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, cytotoxic, and other pharmacological properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a benzofuran core with substituents that may influence its biological activity. The presence of the acetyloxy and bromo groups is particularly significant for its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, related benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell lines, including RAW 264.7 macrophages .
Table 1: Anti-inflammatory Effects of Related Compounds
| Compound | Inhibition of Cytokines | Reference |
|---|---|---|
| Compound A | TNF-α, IL-1β, IL-6 | |
| Compound B | NO, PGE2 | |
| Ethyl 5-(acetyloxy)-6-bromo... | TBD | Current Study |
Cytotoxic Activity
The cytotoxicity of this compound has been evaluated using the MTT assay on various cancer cell lines. Preliminary results suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, further studies are needed to determine the IC50 values specifically for this compound.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 5-(acetyloxy)-6-bromo... | 3T3 | TBD | Current Study |
| Compound C | HeLa | <100 | |
| Compound D | MCF7 | >150 |
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with inflammation and cell survival. For example, inhibition of NF-kB and MAPK pathways has been documented in related compounds, leading to decreased expression of inflammatory mediators .
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzofuran derivatives:
- Study on Inflammation : A study demonstrated that a similar compound reduced inflammation in a rat model by inhibiting the expression of iNOS and COX-2 in LPS-stimulated macrophages .
- Cancer Research : Another investigation reported that derivatives showed selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
